3-Tert-butyl-2-(cyclohexyloxy)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Tert-butyl-2-(cyclohexyloxy)phenol is an organic compound with the molecular formula C16H24O2 and a molecular weight of 248.36 g/mol . This compound is a phenolic derivative, characterized by the presence of a tert-butyl group and a cyclohexyloxy group attached to the phenol ring. It is primarily used in research and development settings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Tert-butyl-2-(cyclohexyloxy)phenol typically involves the alkylation of phenol with tert-butyl and cyclohexyloxy groups. One common method is the acid-catalyzed alkylation of phenol with isobutene to introduce the tert-butyl group . The cyclohexyloxy group can be introduced through a condensation reaction with cyclohexanol under acidic or basic conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach involves large-scale alkylation and condensation reactions using optimized catalysts and reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-Tert-butyl-2-(cyclohexyloxy)phenol can undergo various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.
Reduction: The compound can be reduced to form cyclohexanol derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenol ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) or rhodium (Rh) in the presence of hydrogen gas (H2) are used.
Substitution: Reagents like bromine (Br2) or chlorine (Cl2) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Cyclohexanol derivatives.
Substitution: Halogenated phenols and other substituted phenolic compounds.
Scientific Research Applications
3-Tert-butyl-2-(cyclohexyloxy)phenol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Tert-butyl-2-(cyclohexyloxy)phenol involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
4-Tert-butylphenol: Another tert-butyl-substituted phenol with similar chemical properties but different applications.
2-Tert-butylphenol: An isomer with the tert-butyl group in a different position, affecting its reactivity and uses.
Uniqueness
3-Tert-butyl-2-(cyclohexyloxy)phenol is unique due to the presence of both tert-butyl and cyclohexyloxy groups, which confer distinct chemical and physical properties. This combination makes it particularly useful in specific research and industrial applications .
Properties
Molecular Formula |
C16H24O2 |
---|---|
Molecular Weight |
248.36 g/mol |
IUPAC Name |
3-tert-butyl-2-cyclohexyloxyphenol |
InChI |
InChI=1S/C16H24O2/c1-16(2,3)13-10-7-11-14(17)15(13)18-12-8-5-4-6-9-12/h7,10-12,17H,4-6,8-9H2,1-3H3 |
InChI Key |
YLAGTGJRRGXHCK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=C(C(=CC=C1)O)OC2CCCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.